molecular formula C18H21N5O4 B2648348 2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900010-34-6

2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2648348
CAS RN: 900010-34-6
M. Wt: 371.397
InChI Key: BRHAXIQMMIGQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, commonly known as BG-12, is a small molecule drug used in the treatment of multiple sclerosis (MS). It was first approved by the FDA in 2013 for the treatment of relapsing-remitting MS. BG-12 has shown promising results in clinical trials and has become an important therapeutic option for MS patients.

Scientific Research Applications

Biochemical Analysis and Disease Diagnosis

2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is involved in the study of inherited adenylosuccinase deficiency, a defect in purine synthesis and nucleotide interconversion associated with psychomotor retardation and autistic behavior. Techniques like thin-layer chromatography and HPLC are used to detect and analyze metabolites related to this deficiency, aiding in the diagnosis and understanding of the disease (Wadman et al., 1985).

Environmental and Human Biomonitoring

Compounds like 2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be used in studies to monitor environmental exposure to various chemicals. Human urinary excretion patterns of such compounds reflect exposure to environmental pollutants, and understanding these patterns can shed light on the potential health risks and exposure sources in different population segments (Frederiksen et al., 2014).

Drug Metabolism and Pharmacokinetics

The compound is essential in studying the metabolism and pharmacokinetics of various drugs. For instance, its structural components are used in the study of specific cannabinoid receptor antagonists, revealing insights into the absorption, metabolism, and elimination patterns of these drugs. Such studies are crucial for developing safe and effective pharmaceuticals (Miao et al., 2012).

properties

IUPAC Name

2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-4-5-6-13-20-14(16(19)24)15-17(21-13)23(18(25)22-15)10-7-8-11(26-2)12(9-10)27-3/h7-9H,4-6H2,1-3H3,(H2,19,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHAXIQMMIGQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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